3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester

Catalog No.
S12819967
CAS No.
M.F
C13H20NO5-
M. Wt
270.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic a...

Product Name

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

Molecular Formula

C13H20NO5-

Molecular Weight

270.30 g/mol

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1

InChI Key

OVNHULFEMHFUNY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)[O-]

3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester, also known by its CAS number 1823229-54-4, is a bicyclic compound characterized by a unique structure that includes a bicyclo[3.3.1]nonane framework with an oxo and nitrogen atom incorporated into its ring system. This compound features two carboxylic acid groups at the 7 and 9 positions and a tert-butyl ester at the 9 position, which enhances its solubility and reactivity in various chemical environments. Its structural complexity allows it to serve as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds .

Due to its functional groups:

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which is crucial for synthesizing derivatives with desired properties.
  • Amidation: The carboxylic acids can also react with amines to produce amides, expanding its utility in drug development.
  • Cyclization: The bicyclic structure allows for intramolecular reactions that can lead to the formation of new ring systems or complex molecular architectures .

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane exhibit significant biological activity, particularly as potential pharmaceutical agents targeting monoamine transporters. These compounds have been studied for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, suggesting potential applications in treating mood disorders and other neurological conditions . The specific biological activity of 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester remains an area for further investigation.

Several synthetic pathways have been developed for the preparation of this compound:

  • Starting Materials: The synthesis often begins with readily available bicyclic precursors or derivatives of 9-azabicyclo[3.3.1]nonane.
  • Functionalization: Key steps involve the introduction of carboxylic acid groups through oxidation or carboxylation reactions.
  • Ester Formation: The final step typically involves esterification with tert-butyl alcohol to yield the desired ester form .

Specific procedures may vary depending on the desired stereochemistry and purity requirements.

The compound finds applications across several fields:

  • Pharmaceuticals: As a precursor in the synthesis of biologically active compounds targeting neurotransmitter systems.
  • Agrochemicals: Potential use in developing herbicides or pesticides due to its structural properties.
  • Material Science: As a building block for advanced materials with specific mechanical or chemical properties .

These applications underscore the compound's relevance in both medicinal chemistry and industrial applications.

Interaction studies involving 3-Oxa-9-azabicyclo[3.3.1]nonane derivatives have focused on their binding affinity to various receptors and transporters in the central nervous system. These studies aim to elucidate their mechanisms of action and therapeutic potential. Preliminary data suggest that modifications to the bicyclic structure can significantly influence biological activity, making it an interesting target for further research into structure-activity relationships (SAR) .

Several compounds share structural similarities with 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester:

Compound NameStructureNotable Features
9-Azabicyclo[3.3.1]nonaneStructureBasic framework without additional functionalization
9-Benzyl-9-azabicyclo[3.3.1]nonaneStructureContains a benzyl group; potential for increased lipophilicity
Exo-3-(benzo[d]isothiazol-7-yloxy)-9-azabicyclo[3.3.1]nonaneStructureIncorporates a heterocyclic moiety; studied for neuropharmacological effects

These compounds illustrate variations in functional groups or substituents that can affect their biological activity and synthetic utility.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

270.13414774 g/mol

Monoisotopic Mass

270.13414774 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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